molecular formula C15H22N2O2 B2896777 Methyl 4-(4-phenylpiperazin-1-yl)butanoate CAS No. 1087613-95-3

Methyl 4-(4-phenylpiperazin-1-yl)butanoate

Cat. No.: B2896777
CAS No.: 1087613-95-3
M. Wt: 262.353
InChI Key: PMMRWJHMHSTMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-phenylpiperazin-1-yl)butanoate is a piperazine derivative featuring a phenyl-substituted piperazine ring linked to a butanoate ester moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and receptor affinity .

Properties

IUPAC Name

methyl 4-(4-phenylpiperazin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-15(18)8-5-9-16-10-12-17(13-11-16)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMRWJHMHSTMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-phenylpiperazin-1-yl)butanoate typically involves the reaction of 4-phenylpiperazine with butanoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-phenylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Methyl 4-(4-phenylpiperazin-1-yl)butanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(4-phenylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine Derivatives

Key structural variations among analogs include substituents on the piperazine ring and the ester/acid functional groups.

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Piperazine Substituent Functional Group Key Properties/Applications
Methyl 4-(4-phenylpiperazin-1-yl)butanoate Phenyl Butanoate ester Potential CNS-targeting prodrug
3-(4-Methylpiperazin-1-yl)benzoic acid Methyl Carboxylic acid Improved water solubility
[4-(4-Fluorophenyl)piperazin-1-yl]methyl triazole-thione (24a) 4-Fluorophenyl Triazole-thione Anticandidal activity
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) N/A (no piperazine) Dimethoxyphenyl ester Precursor for neuroactive compounds

Key Observations :

  • Phenyl vs. Methyl/Fluorophenyl : The phenyl group in the target compound increases lipophilicity compared to methyl or fluorophenyl analogs, which may enhance membrane permeability .
  • Ester vs. Acid: The butanoate ester in the target compound contrasts with carboxylic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid), suggesting differing metabolic stability and absorption profiles .

Physical and Crystallographic Properties

  • Melting Points : Analogs like 3-(4-methylpiperazin-1-yl)benzoic acid melt at 187–190°C, while fluorophenyl derivatives (e.g., 24a) may exhibit lower melting points due to reduced crystallinity .
  • Crystal Structures: Piperazine derivatives often adopt chair conformations. For example, 4-(4-methoxyphenyl)piperazin-1-ium monohydrate shows bond angles (e.g., C43–C44–C45: 118.30°) influenced by aromatic stacking . The target compound’s conformation is expected to differ due to steric effects from the phenyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.